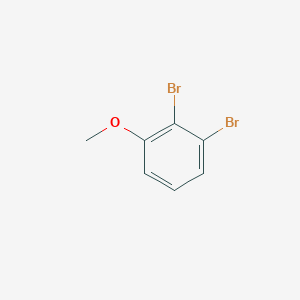
3,3',4,4'-テトラブロモジフェニルエーテル
概要
説明
3,3’,4,4’-Tetrabromodiphenyl ether, also known as BDE No 77 solution or PBDE 77, is a chemical compound with the empirical formula C12H6Br4O . It has a molecular weight of 485.79 .
Molecular Structure Analysis
The molecular structure of 3,3’,4,4’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms substituted at the 3, 3’, 4, and 4’ positions . The molecular formula is C12H6Br4O .
Physical And Chemical Properties Analysis
3,3’,4,4’-Tetrabromodiphenyl ether has a molecular weight of 485.79 . It is a solid substance with a melting point of 96.5-97.5 °C . It is slightly soluble in chloroform and methanol, and sparingly soluble in dichloromethane .
科学的研究の応用
環境毒性学
3,3',4,4'-テトラブロモジフェニルエーテル: は、その環境への影響、特に水生生物への毒性について広く研究されてきました。 研究によると、環境中では非常に残留性が高く、海洋生態系にリスクをもたらす可能性があります 。研究では、その生物蓄積の可能性と藻類や魚類などさまざまな種への影響に重点が置かれることがよくあります。 この化合物は内分泌系をかく乱する可能性があり、特に懸念されています .
ヒト健康リスク評価
BDE-77は、潜在的なヒト健康リスクで知られる化学物質群の一部です。 ヒトの体内での吸収、分布、代謝、排泄を調べる毒性学レビューの対象となっています 。 これらの研究は、発がん性、神経毒性、内分泌かく乱など、潜在的な健康被害を理解し、規制や安全ガイドラインを策定するために不可欠です .
発生生物学
研究によると、発生途上の段階におけるBDE-77への曝露は、肝臓の代謝に長期的な影響を与える可能性があります 。この研究は、初期の生活段階における環境汚染物質への曝露がどのように代謝経路をプログラムし、将来の健康問題につながる可能性があるかを理解するために重要です。
分析化学
BDE-77は、環境化学における分析標準として、ガスクロマトグラフや高速液体クロマトグラフなどの機器の校正に使用されます 。この用途は、環境試料中のこの化合物の存在量と濃度を正確に測定するために不可欠です。
難燃性研究
ポリ臭素化ジフェニルエーテルであるBDE-77は、難燃剤として使用されてきました。この分野の研究では、その有効性を調べ、他の難燃剤と比較しています。 研究では、消費財におけるその使用の環境影響と健康影響も調査しています .
産業安全
危険性が高いことを考慮して、BDE-77は産業安全の文脈でも研究されています。物質安全データシートには、物質の安全な取り扱い、保管、廃棄方法が詳細に記載されています。 この分野の研究は、職場安全プロトコルと緊急対応手順に貢献しています .
Safety and Hazards
3,3’,4,4’-Tetrabromodiphenyl ether is classified as hazardous. It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, drowsiness, or dizziness, and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
作用機序
Target of Action
It is known that this compound interacts with various biological systems, potentially affecting cellular processes .
Mode of Action
3,3’,4,4’-Tetrabromodiphenyl ether interacts with its targets through a process known as debromination . This process involves the removal of bromine atoms from the compound, leading to the formation of diphenyl ether . The debromination process is facilitated by certain catalysts and can be influenced by environmental factors .
Biochemical Pathways
It has been suggested that the compound can induce changes in the expression of intracellular mirnas, which are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . Additionally, the compound’s debromination process can lead to the generation of diphenyl ether, which may further interact with other biochemical pathways .
Pharmacokinetics
Due to its chemical structure and properties, it is likely that this compound exhibits high persistence and bioaccumulation potential .
Result of Action
The molecular and cellular effects of 3,3’,4,4’-Tetrabromodiphenyl ether’s action are complex and can vary depending on the specific biological system and environmental context. For instance, it has been reported that the compound can cause oxidative stress by inhibiting antioxidant enzymes and increasing the content of malondialdehyde, a marker of oxidative damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3’,4,4’-Tetrabromodiphenyl ether. For example, the presence of certain catalysts can enhance the compound’s debromination process . Moreover, the compound’s persistence and potential health hazards make it a significant concern in various environmental contexts .
生化学分析
Biochemical Properties
3,3’,4,4’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress in cells . Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .
Cellular Effects
The effects of 3,3’,4,4’-Tetrabromodiphenyl ether on cells and cellular processes are diverse. It has been observed to induce apoptosis in germ cells through oxidative stress pathways . Furthermore, it can alter cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . These disruptions can impair cell function and contribute to various adverse health effects.
Molecular Mechanism
At the molecular level, 3,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferases . Additionally, it can activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . These molecular interactions contribute to the compound’s toxicological profile and its potential to cause harm to living organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’-Tetrabromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 3,3’,4,4’-Tetrabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts when assessing the compound’s safety.
Dosage Effects in Animal Models
The effects of 3,3’,4,4’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects, such as liver damage and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are detected . At high doses, 3,3’,4,4’-Tetrabromodiphenyl ether can cause significant harm, including endocrine disruption and neurotoxicity .
Metabolic Pathways
3,3’,4,4’-Tetrabromodiphenyl ether is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions . These metabolic processes can influence the compound’s toxicity and its potential to bioaccumulate in living organisms. Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can affect metabolic flux and alter the levels of various metabolites, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,3’,4,4’-Tetrabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver . These distribution patterns can influence the compound’s bioavailability and its potential to cause adverse effects.
Subcellular Localization
The subcellular localization of 3,3’,4,4’-Tetrabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can induce ER stress and mitochondrial dysfunction . These effects can disrupt cellular homeostasis and contribute to the compound’s toxicological profile. Additionally, post-translational modifications and targeting signals may direct 3,3’,4,4’-Tetrabromodiphenyl ether to specific cellular compartments, influencing its interactions with biomolecules .
特性
IUPAC Name |
1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLOWMCGZHYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877030 | |
| Record name | BDE-77 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-48-1 | |
| Record name | 3,3′,4,4′-Tetrabromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3',4,4'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093703481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-77 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




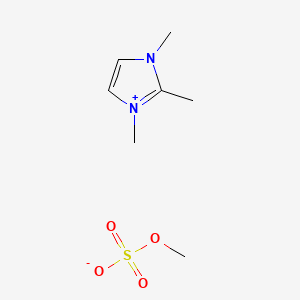
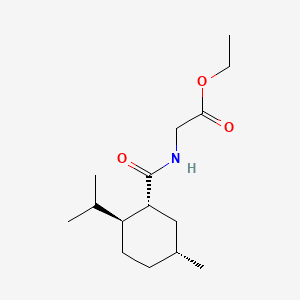
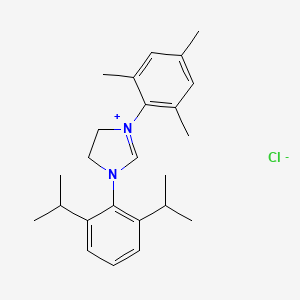
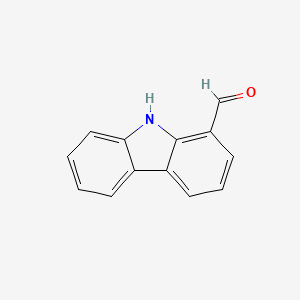
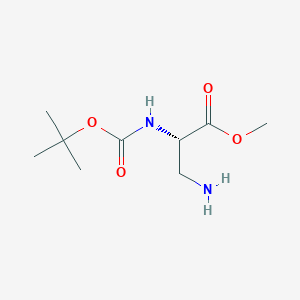
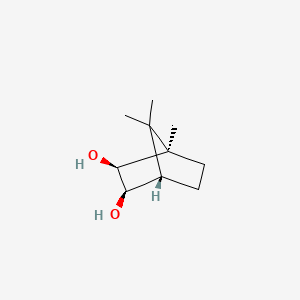


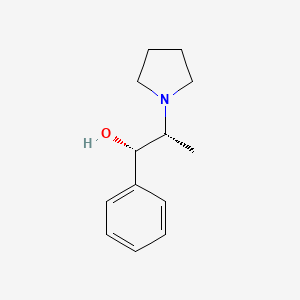
![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)
